molecular formula C7H13N B599973 4,4-Dimethyl-2-pentyn-1-amine CAS No. 113439-90-0

4,4-Dimethyl-2-pentyn-1-amine

Cat. No. B599973
M. Wt: 111.188
InChI Key: KZIPPJINJOKJRI-UHFFFAOYSA-N
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Description

“4,4-Dimethyl-2-pentyn-1-amine” is a chemical compound with the molecular formula C7H13N . It is used for research and development purposes .


Synthesis Analysis

The synthesis of amines like “4,4-Dimethyl-2-pentyn-1-amine” can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the reaction of 2,2-dimethyl-4-pentyn-1-al with dialkylamine .


Molecular Structure Analysis

The molecular structure of “4,4-Dimethyl-2-pentyn-1-amine” consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The spectroscopy of amines can be used to determine the structure of an unknown amine .


Chemical Reactions Analysis

The reaction of “4,4-Dimethyl-2-pentyn-1-amine” depends on the structure of the amine. For instance, the addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .

Scientific Research Applications

1. Reaction with Thiols

  • Summary of Application : The uncatalyzed reaction of 4,4-dimethyl-2-pentyn-1-al with thiols under kinetic control conditions leads to acetylenic hemithials, while β-thioacroleins are obtained under thermodynamic control conditions .
  • Methods of Application : The reaction is uncatalyzed and occurs under kinetic control conditions .
  • Results or Outcomes : The addition at the triple bond proceeds nonstereospecifically, although this process is regioselective and stereoselective with predominance of Z isomers .

2. Organometallic Reactions

  • Summary of Application : 4,4-Dimethyl-2-pentyne is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes .
  • Methods of Application : The compound is used in organometallic reactions, specifically for its regioselectivity of insertion into the Pd-C bond of cyclopalladated complexes .
  • Results or Outcomes : The specific outcomes of these reactions are not detailed in the source, but the use of 4,4-Dimethyl-2-pentyne aids in the regioselectivity of the reactions .

3. Reaction with Dialkylamines

  • Summary of Application : The direction of the reaction of 2, 2-dimethyl-4-pentyn-1-al with dialkylamine is a function of the amine structure .
  • Methods of Application : The reaction occurs with dialkylamine, and the direction of the reaction is dependent on the structure of the amine .
  • Results or Outcomes : The addition of morpholine and piperidine occurs regiospecifically at the C=0 bond, while diethylamine undergoes 1,4-addition .

4. Synthesis of Oxetane Derivatives

  • Summary of Application : The four-membered oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
  • Methods of Application : The synthesis of oxetane derivatives is clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
  • Results or Outcomes : Numerous studies into the synthesis of new oxetane derivatives have been driven by these applications .

5. Preparation of Pyrimidine-dione

  • Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/N-heterocyclic carbene .
  • Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .
  • Results or Outcomes : The specific outcomes of this reaction are not detailed in the source, but the reaction leads to the formation of pyrimidine-dione .

6. [2+2] and Formal [2+2] Cycloadditions

  • Summary of Application : The [2+2] and formal [2+2] cycloadditions are methods used in the synthesis of oxetane derivatives .
  • Methods of Application : The [2+2] and formal [2+2] cycloadditions are used in the synthesis of oxetane derivatives .
  • Results or Outcomes : The specific outcomes of these cycloadditions are not detailed in the source, but they are used in the synthesis of oxetane derivatives .

7. Synthesis of Indanones

  • Summary of Application : The photosynthesis of 4,4-dimethyl-1-mesityl-2-pentyn-1-one leads to the synthesis of indanones .
  • Methods of Application : The compound undergoes a photosynthesis process .
  • Results or Outcomes : The main products of this photosynthesis are indanones .

8. Reaction with Isocyanate

  • Summary of Application : 4,4-Dimethyl-2-pentyne is used to prepare pyrimidine-dione by reacting with isocyanate .
  • Methods of Application : The compound reacts with isocyanate in the presence of nickel/N-heterocyclic carbene .
  • Results or Outcomes : The reaction leads to the formation of pyrimidine-dione .

9. Alkyne Nomenclature

  • Summary of Application : 4,4-Dimethyl-2-pentyne is used as an example in the nomenclature of alkynes .
  • Methods of Application : The compound is used as a reference in the naming of alkynes .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source, but it aids in the understanding of alkyne nomenclature .

Safety And Hazards

“4,4-Dimethyl-2-pentyn-1-amine” is classified as a flammable liquid and causes severe skin burns and eye damage . It is advised to use personal protective equipment while handling this chemical .

properties

IUPAC Name

4,4-dimethylpent-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIPPJINJOKJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-pentyn-1-amine

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